molecular formula C24H29ClFN3O2 B12297089 6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride

6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride

Cat. No.: B12297089
M. Wt: 446.0 g/mol
InChI Key: QQGRMONBDBMLSP-UHFFFAOYSA-N
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Description

6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a quinazolinone core, a fluorophenoxy group, and a piperidinylmethyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Fluorophenoxy Group: This is achieved through nucleophilic aromatic substitution reactions, where a fluorophenol derivative reacts with the quinazolinone intermediate.

    Attachment of the Piperidinylmethyl Group: This step involves the alkylation of the quinazolinone core with a piperidinylmethyl halide under basic conditions.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinylmethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, dihydroquinazolinone derivatives, and various substituted quinazolinone compounds.

Scientific Research Applications

6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to altered cellular functions.

    Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, affecting signal transduction pathways.

    Induce Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of pro-apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-1-{6-[1-(4-fluorophenoxy)ethyl]pyridin-3-yl}propan-1-one
  • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
  • 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine

Uniqueness

6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride stands out due to its unique combination of a quinazolinone core, a fluorophenoxy group, and a piperidinylmethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H29ClFN3O2

Molecular Weight

446.0 g/mol

IUPAC Name

6-(4-fluorophenoxy)-2-methyl-3-[(1-propan-2-ylpiperidin-3-yl)methyl]quinazolin-4-one;hydrochloride

InChI

InChI=1S/C24H28FN3O2.ClH/c1-16(2)27-12-4-5-18(14-27)15-28-17(3)26-23-11-10-21(13-22(23)24(28)29)30-20-8-6-19(25)7-9-20;/h6-11,13,16,18H,4-5,12,14-15H2,1-3H3;1H

InChI Key

QQGRMONBDBMLSP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OC3=CC=C(C=C3)F)C(=O)N1CC4CCCN(C4)C(C)C.Cl

Origin of Product

United States

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